3-Allyloxy-1,2-diacetyl-1,2-propanediol
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Overview
Description
3-(Allyloxy)propane-1,2-diol diacetate is an organic compound with the molecular formula C10H16O5. It is a derivative of 3-allyloxy-1,2-propanediol, where the hydroxyl groups are acetylated. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)propane-1,2-diol diacetate typically involves the acetylation of 3-allyloxy-1,2-propanediol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(Allyloxy)propane-1,2-diol diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)propane-1,2-diol diacetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(Allyloxy)propane-1,2-diol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)propane-1,2-diol diacetate involves its ability to undergo acetylation and deacetylation reactions. The compound interacts with enzymes that catalyze these reactions, leading to the formation of acetylated or deacetylated products. These reactions are crucial in various biochemical pathways, including those involved in the regulation of gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-1,2-propanediol: The parent compound, which lacks the acetyl groups.
Glycerol α-monoallyl ether: Similar structure but with only one allyl group.
Allyl glycidyl ether: Contains an epoxide group instead of the diacetate groups.
Uniqueness
3-(Allyloxy)propane-1,2-diol diacetate is unique due to its dual acetyl groups, which enhance its reactivity and make it suitable for specific industrial applications. Its ability to undergo a wide range of chemical reactions also sets it apart from similar compounds .
Properties
CAS No. |
63905-21-5 |
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Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2-acetyloxy-3-prop-2-enoxypropyl) acetate |
InChI |
InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3 |
InChI Key |
YOHMQBXKTUQPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCC=C)OC(=O)C |
Origin of Product |
United States |
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